1-(1-Methylisoquinolin-3-yl)ethan-1-one
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Overview
Description
1-(1-Methylisoquinolin-3-yl)ethan-1-one is an organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinoline This compound features a methyl group attached to the isoquinoline ring, specifically at the 1-position, and an ethanone group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1-Methylisoquinolin-3-yl)ethan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 1-methylisoquinoline with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Reaction:
1-Methylisoquinoline+Acetyl chlorideAlCl3this compound
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, enhancing the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methylisoquinolin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the isoquinoline ring, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
1-(1-Methylisoquinolin-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its pharmacological potential.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1-Methylisoquinolin-3-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the function of target proteins.
Comparison with Similar Compounds
1-(1-Methylisoquinolin-3-yl)ethan-1-one can be compared with other isoquinoline derivatives, such as:
1-Methylisoquinoline: Lacks the ethanone group, making it less reactive in certain chemical reactions.
3-Methylisoquinoline: Has a methyl group at the 3-position instead of the ethanone group, altering its chemical properties and reactivity.
1-(3-Methylisoquinolin-7-yl)ethan-1-one: Another derivative with different substitution patterns, leading to distinct chemical behavior.
Properties
Molecular Formula |
C12H11NO |
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Molecular Weight |
185.22 g/mol |
IUPAC Name |
1-(1-methylisoquinolin-3-yl)ethanone |
InChI |
InChI=1S/C12H11NO/c1-8-11-6-4-3-5-10(11)7-12(13-8)9(2)14/h3-7H,1-2H3 |
InChI Key |
IDBWQUVOMHHZII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC2=CC=CC=C12)C(=O)C |
Origin of Product |
United States |
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